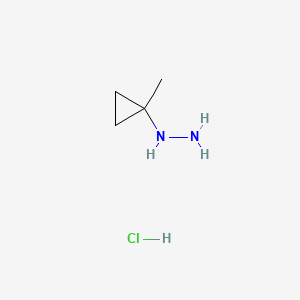
Phthalimidinoglutarimide-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-C4-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out using various catalysts and conditions. One common method involves the use of acetic acid as a solvent and sulphamic acid as a catalyst at a temperature of 110°C. The reaction yields N-substituted phthalimides with high efficiency .
Another method involves the use of microwave irradiation, which significantly reduces the reaction time. In this method, phthalic anhydride and amines are heated at 150-250°C for 3-10 minutes, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign catalysts and one-pot processes are preferred to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C4-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of phthalimidinoglutarimide-C4-OH involves its interaction with specific molecular targets and pathways. For example, in the treatment of epilepsy, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects and reducing neuronal excitability . The exact molecular pathways involved in its other biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-C4-OH can be compared with other similar compounds such as thalidomide and its derivatives. While thalidomide is known for its sedative and antiepileptic properties, this compound offers unique structural features that may enhance its biological activities and reduce side effects . Other similar compounds include various isoindolones and phthalimides, which share structural similarities but differ in their specific functional groups and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and wide range of applications make it an important subject of study for scientists and researchers.
Eigenschaften
Molekularformel |
C17H20N2O4 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
3-[7-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,1-2,4,7-10H2,(H,18,21,22) |
InChI-Schlüssel |
VUHKYRVCMMNIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)


![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)

![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)

![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)

